molecular formula C16H24ClNOS B4961224 2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide

2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide

Cat. No. B4961224
M. Wt: 313.9 g/mol
InChI Key: ARVYDOLELRAKMR-UHFFFAOYSA-N
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Description

2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide, also known as BTCP, is a chemical compound that has been studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide is believed to involve its interaction with the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the reuptake of dopamine, 2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide increases the concentration of dopamine in the synapse, leading to increased activation of dopamine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide are related to its interaction with the dopamine system. Increased dopamine activity can lead to a variety of effects, including increased arousal, euphoria, and motor stimulation. However, chronic exposure to dopamine agonists such as 2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide can lead to downregulation of dopamine receptors and other changes in the dopamine system.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide in lab experiments is its specificity for the dopamine transporter, which allows for targeted manipulation of the dopamine system. However, its potential for abuse and its effects on other neurotransmitter systems such as serotonin and norepinephrine must be taken into account. Additionally, the potential for downregulation of dopamine receptors and other changes in the dopamine system must be carefully considered in experimental design.

Future Directions

For research on 2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide could include further investigation of its potential use as a research tool in the field of neuroscience, as well as exploration of its potential therapeutic applications in neurological disorders. Additionally, further studies on the biochemical and physiological effects of chronic exposure to 2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide could provide valuable insights into the long-term effects of dopamine agonists on the brain.

Synthesis Methods

The synthesis of 2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide involves the reaction of 4-chlorobenzyl chloride with thioacetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1-isopropyl-2-methylpropylamine to yield the final product.

Scientific Research Applications

2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to have affinity for the dopamine transporter and to inhibit the reuptake of dopamine, which could be useful in studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(2,4-dimethylpentan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNOS/c1-11(2)16(12(3)4)18-15(19)10-20-9-13-5-7-14(17)8-6-13/h5-8,11-12,16H,9-10H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVYDOLELRAKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)CSCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(2,4-dimethylpentan-3-yl)acetamide

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